tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No.:
Cat. No.: VC15784157
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate -](/images/structure/VC15784157.png)
Specification
Molecular Formula | C12H21NO3 |
---|---|
Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(7-14)10(8)6-13/h8-10,14H,4-7H2,1-3H3 |
Standard InChI Key | AWLLNUTWWOFTDF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C2C1)CO |
Introduction
Structural Characterization and Molecular Properties
Core Bicyclic Framework
The compound’s defining feature is its 3-azabicyclo[3.2.0]heptane core, a seven-membered bicyclic system comprising a five-membered ring fused to a four-membered ring. The nitrogen atom occupies the bridgehead position of the bicyclic structure, creating a rigid, three-dimensional geometry that influences both its chemical reactivity and interactions with biological targets . The hydroxymethyl group (-CH2OH) at the 6-position introduces a polar, nucleophilic site, while the tert-butyl carbamate (Boc) group at the 3-position serves as a protective moiety for the amine, enhancing solubility and stability during synthetic workflows .
Key Molecular Parameters:
-
Molecular Formula: C12H21NO3
-
Molecular Weight: 227.30 g/mol
-
SMILES Notation: O=C(OC(C)(C)C)N1C2C(C1)CNC2CO
The bicyclic system’s strain and electron distribution are critical to its reactivity. Density functional theory (DFT) calculations on analogous structures suggest that ring strain in the bicyclo[3.2.0] system facilitates ring-opening reactions, making it a versatile precursor for functionalized amines .
Synthetic Methodologies
Boc Protection Strategies
The tert-butyl carbamate group is typically introduced early in the synthesis to protect the secondary amine. A common approach involves reacting the parent amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP . For example, in the synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, Boc protection is achieved in tetrahydrofuran (THF) under inert conditions, yielding the protected amine in >85% purity .
Cyclization and Functionalization
Constructing the bicyclo[3.2.0]heptane core often requires intramolecular cyclization. One reported method involves:
-
Aldol Condensation: A ketone or aldehyde precursor undergoes cyclization via acid- or base-catalyzed aldol addition to form the bicyclic skeleton .
-
Reductive Amination: Secondary amines are formed by reacting aldehydes with amines in the presence of reducing agents like sodium cyanoborohydride .
Applications in Pharmaceutical Chemistry
Drug Intermediate Utility
The compound’s rigid structure and functional groups make it a privileged scaffold in medicinal chemistry. Similar bicyclic amines, such as tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, are employed in synthesizing kinase inhibitors and antiviral agents . The hydroxymethyl group’s versatility allows for further derivatization into esters, ethers, or carboxylic acids, enabling structure-activity relationship (SAR) studies .
Biological Activity Profiling
While direct pharmacological data for this specific compound remains limited, structurally related analogs exhibit:
-
Antiviral Activity: Inhibition of viral proteases through hydrogen bonding with the hydroxymethyl group .
-
Antibacterial Effects: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .
Comparative Analysis with Structural Analogs
This table highlights how minor structural variations—such as ring size, spiro vs. fused systems, and substituent positioning—dramatically alter biological activity and synthetic utility.
Future Directions and Research Opportunities
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for probing stereochemical effects on bioactivity.
-
Proteolysis-Targeting Chimeras (PROTACs): Leveraging the bicyclic scaffold as a warhead for targeted protein degradation.
-
Computational Modeling: Machine learning-driven prediction of novel derivatives with optimized pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume